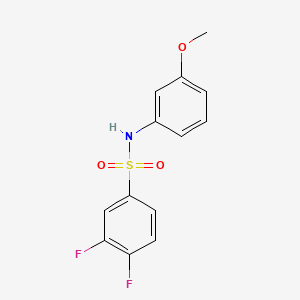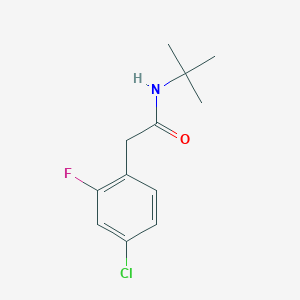![molecular formula C15H22N2O2S B5420271 N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide](/img/structure/B5420271.png)
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide, also known as NSC 67978, is a chemical compound that has been extensively used in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioamides and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 is not fully understood. However, several studies have suggested that it may act by inhibiting various cellular pathways that are essential for the survival and proliferation of cancer cells, viruses, and fungi. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development. This compound 67978 has also been reported to inhibit the activity of RNA polymerase II, which is essential for the transcription of viral genes. Additionally, this compound 67978 has been shown to inhibit the activity of squalene synthase, which is essential for the synthesis of ergosterol in fungi.
Biochemical and Physiological Effects:
This compound 67978 has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound 67978 has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Furthermore, this compound 67978 has been reported to inhibit viral replication by inhibiting the transcription of viral genes. It has also been shown to inhibit the growth of fungi by disrupting the synthesis of ergosterol, which is an essential component of the fungal cell membrane.
Advantages and Limitations for Lab Experiments
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 has several advantages for lab experiments. It is readily available and can be synthesized in high purity and yield. It has also been extensively studied and has been shown to exhibit a wide range of biological activities. However, there are also some limitations to the use of this compound 67978 in lab experiments. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. Additionally, the exact mechanism of action of this compound 67978 is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several potential future directions for the study of N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another potential direction is to investigate its mechanism of action in more detail, which may provide insights into its therapeutic potential. Additionally, the development of this compound 67978 derivatives with improved efficacy and reduced toxicity may be a promising direction for future research. Overall, this compound 67978 is a promising compound with potential therapeutic properties that warrant further investigation.
Synthesis Methods
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 can be synthesized by the reaction of 2-chloroethylmorpholine hydrochloride with potassium phenylthiolate in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications and has been shown to yield the compound in high purity and yield.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide 67978 has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been shown to exhibit anticancer, antiviral, and antifungal activities. Several studies have reported the potential of this compound 67978 as a novel anticancer agent that can induce apoptosis and inhibit tumor growth in vitro and in vivo. It has also been shown to exhibit antiviral activity against HIV-1 and hepatitis C virus. Furthermore, this compound 67978 has been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-13(20-14-5-3-2-4-6-14)15(18)16-7-8-17-9-11-19-12-10-17/h2-6,13H,7-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTDTMVIXLSRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-fluorophenyl)ethyl]-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5420205.png)
![1-acetyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5420210.png)
![5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420213.png)
![N-({(2R,5S)-5-[(6-methoxypyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-N,N',N'-trimethylethane-1,2-diamine](/img/structure/B5420228.png)
![4-(4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5420239.png)
![N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420240.png)
![7-(3-methylbut-2-enoyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5420245.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[2-(2-furyl)-5-pyrimidinyl]methyl}-N-methylmethanamine](/img/structure/B5420259.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420272.png)
![6-[4-(2-hydroxyethyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5420277.png)

![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420303.png)
![4-{1-cyano-2-[5-(4-fluorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5420306.png)